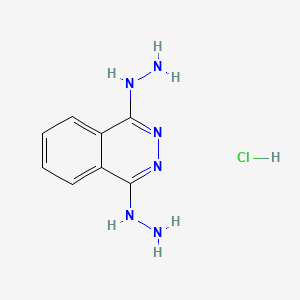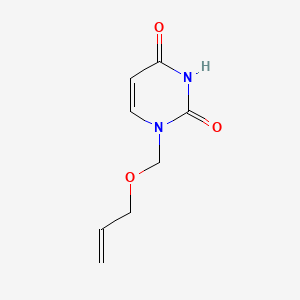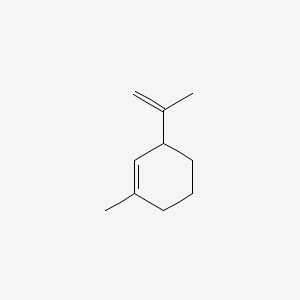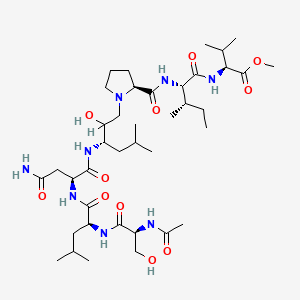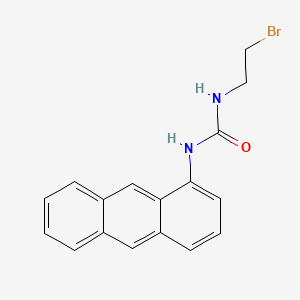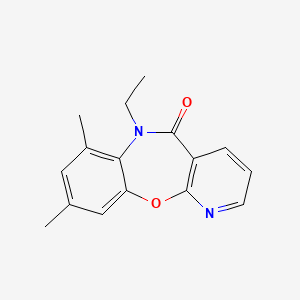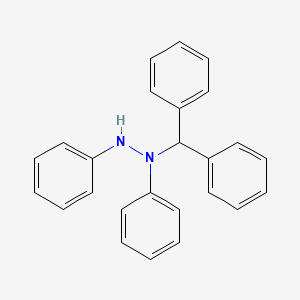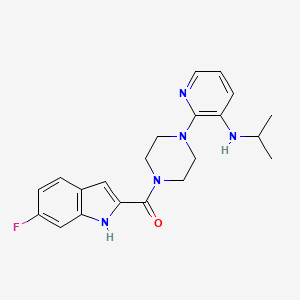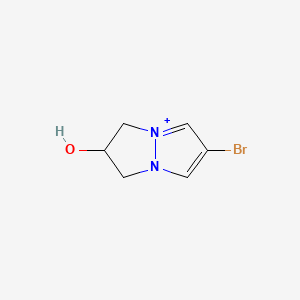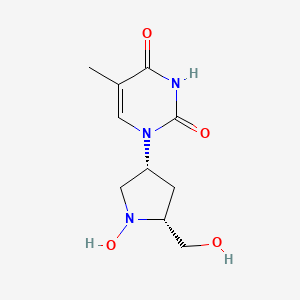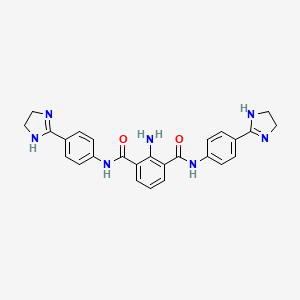
21-Fluoro-17-alpha-hydroxy-6-alpha-methylpregn-4-ene-3,20-dione acetate (ester)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NIOSH/TU5024400 is a compound studied by the National Institute for Occupational Safety and Health (NIOSH). It is primarily used in analytical methods for monitoring workplace exposure to various contaminants. This compound plays a crucial role in ensuring occupational safety and health by providing accurate measurements of hazardous substances in the workplace.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of NIOSH/TU5024400 involves specific synthetic routes and reaction conditions. These methods are designed to ensure the purity and stability of the compound. The synthetic routes typically involve multiple steps, including the use of various reagents and catalysts to achieve the desired chemical structure.
Industrial Production Methods: In industrial settings, the production of NIOSH/TU5024400 is scaled up to meet the demand for workplace exposure monitoring. The industrial production methods focus on optimizing the yield and purity of the compound while minimizing production costs. These methods often involve large-scale chemical reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: NIOSH/TU5024400 undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for its application in analytical methods.
Common Reagents and Conditions: The common reagents used in the reactions involving NIOSH/TU5024400 include oxidizing agents, reducing agents, and various solvents. The reaction conditions, such as temperature and pressure, are carefully controlled to ensure the desired outcome.
Major Products Formed: The major products formed from the reactions of NIOSH/TU5024400 depend on the specific reaction conditions and reagents used. These products are typically analyzed to ensure the accuracy and reliability of the analytical methods.
Scientific Research Applications
NIOSH/TU5024400 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a standard for calibrating analytical instruments. In biology and medicine, it helps in monitoring exposure to hazardous substances and assessing the effectiveness of protective measures. In industry, it is used to ensure compliance with occupational safety regulations and to protect workers from harmful exposures.
Mechanism of Action
The mechanism of action of NIOSH/TU5024400 involves its interaction with specific molecular targets and pathways. It is designed to bind to certain contaminants, allowing for their accurate measurement and analysis. The molecular targets and pathways involved in this process are critical for its effectiveness in monitoring workplace exposures.
Comparison with Similar Compounds
NIOSH/TU5024400 is unique compared to other similar compounds due to its specific chemical structure and properties. Similar compounds include various volatile organic compounds (VOCs) and other analytical standards used in workplace exposure monitoring. NIOSH/TU5024400 stands out due to its high accuracy and reliability in detecting a wide range of contaminants.
List of Similar Compounds:- Volatile Organic Compounds (VOCs)
- Analytical Standards for Workplace Exposure Monitoring
- Other NIOSH-Approved Compounds for Occupational Safety
NIOSH/TU5024400 is a vital compound in ensuring occupational safety and health, providing accurate and reliable measurements of hazardous substances in the workplace. Its unique properties and wide range of applications make it an essential tool for protecting workers and ensuring compliance with safety regulations.
Properties
CAS No. |
3185-11-3 |
|---|---|
Molecular Formula |
C24H33FO4 |
Molecular Weight |
404.5 g/mol |
IUPAC Name |
[(6S,8R,9S,10R,13S,14S,17R)-17-(2-fluoroacetyl)-6,10,13-trimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate |
InChI |
InChI=1S/C24H33FO4/c1-14-11-17-18(22(3)8-5-16(27)12-20(14)22)6-9-23(4)19(17)7-10-24(23,21(28)13-25)29-15(2)26/h12,14,17-19H,5-11,13H2,1-4H3/t14-,17+,18-,19-,22+,23-,24-/m0/s1 |
InChI Key |
XEQJIVJGTBOOER-USTFCYDESA-N |
Isomeric SMILES |
C[C@H]1C[C@@H]2[C@H](CC[C@]3([C@H]2CC[C@@]3(C(=O)CF)OC(=O)C)C)[C@@]4(C1=CC(=O)CC4)C |
Canonical SMILES |
CC1CC2C(CCC3(C2CCC3(C(=O)CF)OC(=O)C)C)C4(C1=CC(=O)CC4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


